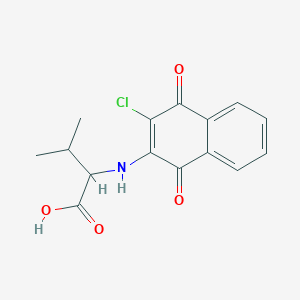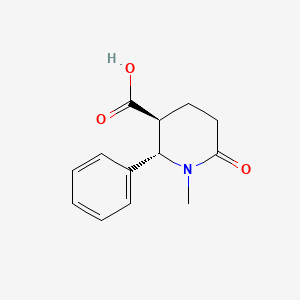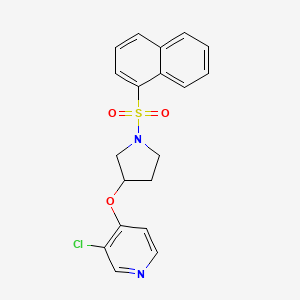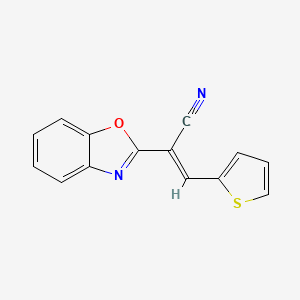
3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
説明
3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, also known as curcumin, is a naturally occurring polyphenol compound found in the turmeric plant. It has been widely studied for its potential therapeutic benefits due to its anti-inflammatory, antioxidant, and anticancer properties. In
科学的研究の応用
Molecular Structure and Properties
- The geometric parameters and molecular structure of related compounds have been studied extensively, revealing normal ranges for geometric parameters, including bond lengths and angles. These compounds often exhibit trans-configured central double bonds and exhibit specific crystal packing patterns stabilized by hydrogen bonding and π-π stacking interactions (Yathirajan et al., 2007), (Benmekhbi et al., 2009).
Computational Insights
- Computational studies have provided insights into the electronic properties and chemical reactivity of similar compounds. These studies include analyses of molecular electrostatic potential surfaces, electronic parameters, and vibrational assignments, helping to understand their chemical behavior (Adole et al., 2020).
Synthesis and Crystallography
- Various derivatives of these compounds have been synthesized and characterized using techniques like FT-IR, NMR, and X-ray crystallography. The synthesis processes often involve Claisen-Schmidt condensation reactions, and the crystal structures reveal details about intermolecular interactions and molecular conformations (Salian et al., 2018), (Ren-bin, 2007).
Non-Linear Optical Properties
- These compounds have been the subject of research for their non-linear optical properties. Computational methods like density functional theory (DFT) have been used to investigate these properties, suggesting potential applications in materials science (Singh et al., 2012), (Mary et al., 2015).
Antimicrobial Activity
- Some derivatives have been synthesized and tested for antimicrobial activity. These studies involve characterization techniques and in vitro testing against various pathogens, indicating potential use in antibacterial applications (Mehta, 2016).
Photocrosslinking and Polymer Applications
- Research has also been conducted on the synthesis of polymers basedon derivatives of these compounds, exploring their photocrosslinking properties. These studies involve characterizing monomers and polymers using techniques like IR, NMR, and UV absorption spectroscopy, suggesting applications in the field of materials science (Suresh et al., 2016).
Crystallography and Antioxidant Activity
- The crystal structure of certain derivatives has been analyzed along with their antioxidant activity. Characterization through methods like X-ray crystallography, NMR, and FT-IR, coupled with biological testing like the DPPH test for free radical scavenging ability, highlights their potential in pharmacological research (Sulpizio et al., 2016).
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(18)7-3-11/h1-9,18H/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTHPNPUVZHDRR-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3405958.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B3405967.png)

![(2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B3405986.png)




![(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol](/img/structure/B3406006.png)
![Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B3406021.png)

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B3406026.png)
![N-[(2-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B3406029.png)
